![molecular formula C28H28FN3O5 B2584884 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-72-1](/img/no-structure.png)

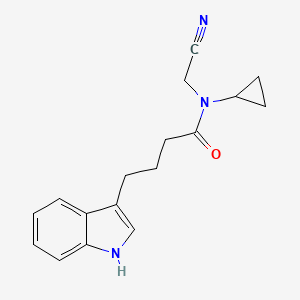

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

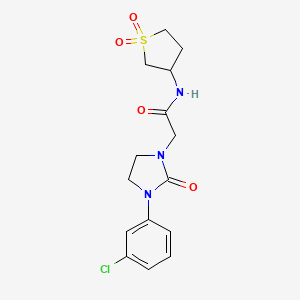

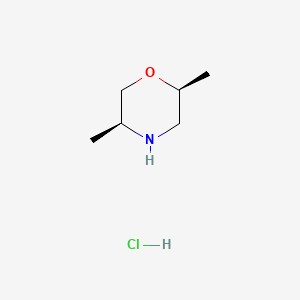

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H28FN3O5 and its molecular weight is 505.546. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dopaminergic Agonist Effects

Research on similar compounds with the "p-dimethoxy" moiety, such as the N-n-propyl homologues, has demonstrated prominent DA2 dopaminergic effects. These effects are significant in the study of peripheral sympathetic nerve terminal activities and postjunctional dopamine receptor agonist properties in the striatum. The angular octahydrobenzoquinoline derivative, in particular, may owe its dopamine-like effects to metabolic activation phenomena, highlighting the potential for neurological applications (Cannon et al., 1986).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing structural similarities with the compound , have shown broad spectrum antitumor activity. These compounds are nearly 1.5–3.0-fold more potent compared to the positive control, 5-FU, in vitro. Molecular docking studies have indicated their potential mechanisms of action, including inhibition of EGFR-TK and B-RAF kinase, which is crucial for melanoma cell lines' growth inhibition (Al-Suwaidan et al., 2016).

Neurokinin-1 Receptor Antagonism

Compounds incorporating similar structural features have been identified as orally active, h-NK(1) receptor antagonists with potential clinical efficacy in treating conditions such as emesis and depression. The solubilizing group incorporated into these compounds has allowed for high water solubility, which is a significant advantage for both intravenous and oral administration (Harrison et al., 2001).

Synthetic and Scalable Production

Efficient synthetic routes have been developed for compounds like YM758 monophosphate, which shares similarities with the compound of interest, demonstrating potent If current channel inhibition. These routes are practical and scalable, avoiding the use of unstable intermediates and extensive purification processes, which is crucial for large-scale production (Yoshida et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid", "2-(3,4-dimethoxyphenyl)ethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid and coupling agent in a suitable solvent and stir for 10-15 minutes.", "Step 2: Add 2-(3,4-dimethoxyphenyl)ethylamine to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 3: Isolate the product by filtration and wash with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] } | |

Número CAS |

899915-72-1 |

Fórmula molecular |

C28H28FN3O5 |

Peso molecular |

505.546 |

Nombre IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C28H28FN3O5/c1-36-24-12-11-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)21-8-4-6-10-23(21)32(28(31)35)18-20-7-3-5-9-22(20)29/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |

Clave InChI |

XMHOKEUQFIGAGL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)